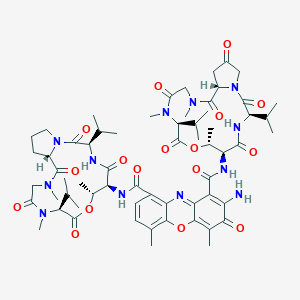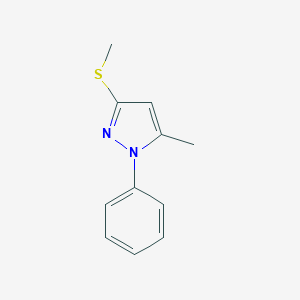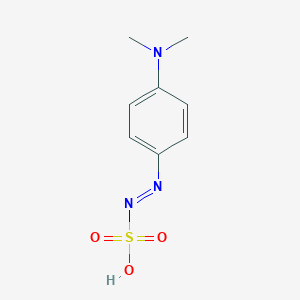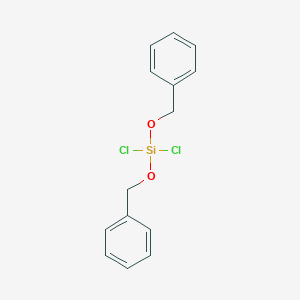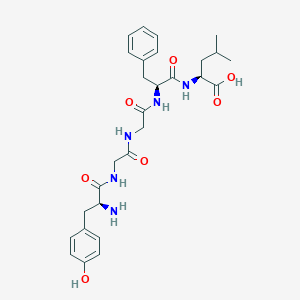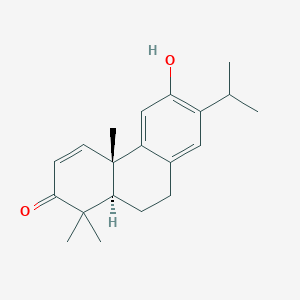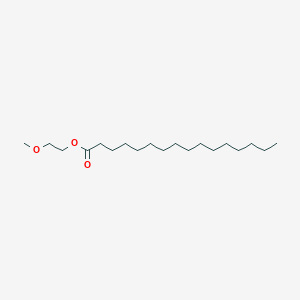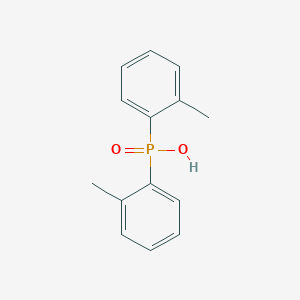![molecular formula C9H12O5 B092298 (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one CAS No. 17073-94-8](/img/structure/B92298.png)
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one, also known as DMTU, is a cyclic acetal compound that has been widely used in scientific research. DMTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one acts as a scavenger of RNS and ROS by reacting with them to form stable adducts. This prevents the RNS and ROS from damaging cellular components such as DNA, proteins, and lipids. Additionally, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating the cellular antioxidant response.
Biochemische Und Physiologische Effekte
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to inhibit platelet aggregation, reduce blood pressure, and improve endothelial function. (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is its ability to scavenge RNS and ROS without affecting other cellular processes. This allows researchers to investigate the specific role of oxidative stress in various biological processes. However, one limitation of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is that it can react with other compounds in the cell, potentially leading to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one. One area of interest is its potential as a therapeutic agent for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further research is needed to better understand the mechanisms underlying (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one's effects on cellular signaling pathways and gene expression. Finally, the development of new analogs of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one with improved pharmacokinetic properties may lead to the development of more potent and selective antioxidant agents.
Synthesemethoden
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one can be synthesized through a multistep process involving the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminoethane in the presence of a Lewis acid catalyst. The resulting product can be further purified through recrystallization to obtain (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one in high yields.
Wissenschaftliche Forschungsanwendungen
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been widely used in scientific research to investigate a variety of biological processes. One of the main applications of (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one is as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). (1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one has been shown to protect against oxidative stress and inflammation in various cell types, including endothelial cells, neurons, and cardiomyocytes.
Eigenschaften
CAS-Nummer |
17073-94-8 |
|---|---|
Produktname |
(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
(1R,2S,6S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4,6-8H,3H2,1-2H3/t4-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
OWLCVCZDWVHESM-PXBUCIJWSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)C(=O)[C@H]2O1)C |
SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
Kanonische SMILES |
CC1(OC2C3COC(O3)C(=O)C2O1)C |
Synonyme |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-lyxo-2-hexosulopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



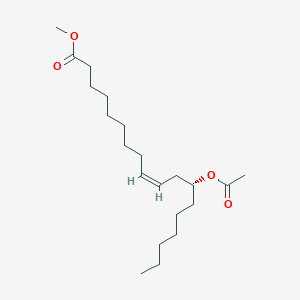
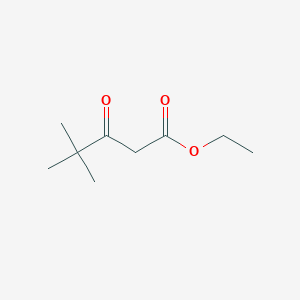
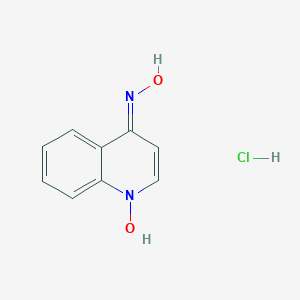
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
